Cas no 91954-83-5 (2-(2-furanyl)-5,6-dimethyl-1H-Benzimidazole)

2-(2-furanyl)-5,6-dimethyl-1H-Benzimidazole structure
91954-83-5 structure
Product Name:2-(2-furanyl)-5,6-dimethyl-1H-Benzimidazole
CAS No:91954-83-5
MF:C13H12N2O
MW:212.247182846069
CID:1121632
PubChem ID:60978116
Update Time:2025-04-23

2-(2-furanyl)-5,6-dimethyl-1H-Benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(2-furanyl)-5,6-dimethyl-1H-Benzimidazole
    • 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole
    • 91954-83-5
    • Inchi: 1S/C13H12N2O/c1-8-6-10-11(7-9(8)2)15-13(14-10)12-4-3-5-16-12/h3-7H,1-2H3,(H,14,15)
    • InChI Key: WMUCHUPLOSUDPQ-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1=NC2C=C(C)C(C)=CC=2N1

Computed Properties

  • Exact Mass: 212.094963011g/mol
  • Monoisotopic Mass: 212.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 41.8Ų

2-(2-furanyl)-5,6-dimethyl-1H-Benzimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Crysdot LLC
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Additional information on 2-(2-furanyl)-5,6-dimethyl-1H-Benzimidazole

2-(2-Furanyl)-5,6-Dimethyl-1H-Benzimidazole: A Comprehensive Overview

2-(2-Furanyl)-5,6-Dimethyl-1H-Benzimidazole, also known by its CAS Registry Number 91954-83-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a benzimidazole core with a furan substituent and methyl groups. The benzimidazole moiety, a bicyclic structure consisting of a benzene ring fused to an imidazole ring, is known for its aromaticity and potential for various chemical reactivities. The presence of the furan group introduces additional electronic properties, making this compound a versatile building block for further chemical modifications.

The synthesis of 2-(2-Furanyl)-5,6-Dimethyl-1H-Benzimidazole typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled researchers to optimize the production of this compound, ensuring higher yields and better purity. For instance, studies have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such innovations highlight the ongoing efforts to improve the scalability of this compound for industrial applications.

One of the most promising applications of 2-(2-Furanyl)-5,6-Dimethyl-1H-Benzimidazole lies in its potential as a precursor for advanced materials. The compound's ability to form stable coordination complexes with metal ions has been extensively studied. Researchers have demonstrated that when this compound is used as a ligand in metal-organic frameworks (MOFs), it can significantly enhance the mechanical and thermal stability of the resulting materials. This property makes it a valuable candidate for applications in catalysis, gas storage, and sensing technologies.

In addition to its role in materials science, 2-(2-Furanyl)-5,6-Dimethyl-1H-Benzimidazole has also shown potential in the field of medicinal chemistry. The compound's structure allows for interactions with biological systems, particularly through its ability to act as an antioxidant or anti-inflammatory agent. Recent studies have investigated its efficacy in mitigating oxidative stress in cellular models, suggesting its potential as a lead compound for drug development. Furthermore, the methyl groups on the benzimidazole ring may contribute to improved bioavailability and pharmacokinetic properties.

The physical properties of 91954-83-5 are equally noteworthy. Its melting point and solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for quality control during production and ensure consistent product performance across different applications.

In conclusion, 2-(2-Furanyl)-5,6-Dimethyl-1H-Benzimidazole, or CAS No. 91954-83-5, stands out as a versatile and multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future technologies is likely to expand further.

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